4-Pyrrolidin-2-yl-hepta-1,6-dien-4-ol chemical structure and properties
4-Pyrrolidin-2-yl-hepta-1,6-dien-4-ol chemical structure and properties
An In-depth Technical Guide to 4-Pyrrolidin-2-yl-hepta-1,6-dien-4-ol: Synthesis, Characterization, and Potential Applications in Drug Discovery
Authored by: A Senior Application Scientist
Foreword: The Promise of Complex Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the exploration of novel molecular architectures is paramount. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a cornerstone of medicinal chemistry, prized for its ability to confer favorable physicochemical properties and engage in specific, high-affinity interactions with biological targets.[1][2][3] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space, a critical advantage in the design of sophisticated therapeutic agents.[1][3] This guide focuses on a unique and relatively unexplored molecule: 4-Pyrrolidin-2-yl-hepta-1,6-dien-4-ol. By combining the privileged pyrrolidine scaffold with a tertiary allylic alcohol, this compound presents a compelling synthetic challenge and a potential wellspring of novel biological activity. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a roadmap for its synthesis, characterization, and potential applications.
Molecular Overview and Physicochemical Properties
4-Pyrrolidin-2-yl-hepta-1,6-dien-4-ol is a chiral molecule featuring a central tertiary alcohol functional group flanked by two allyl groups and a pyrrolidin-2-yl substituent. The presence of both a basic nitrogen atom within the pyrrolidine ring and a hydroxyl group suggests potential for hydrogen bonding and modulation of solubility.
Chemical Structure
The chemical structure of 4-Pyrrolidin-2-yl-hepta-1,6-dien-4-ol is characterized by the following key features:
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Pyrrolidine Ring: A five-membered saturated nitrogen-containing heterocycle. The point of attachment at the 2-position introduces a stereocenter.
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Tertiary Allylic Alcohol: A hydroxyl-bearing carbon atom connected to two allyl groups and the pyrrolidine ring. This functional group is known for its reactivity and potential for further chemical modification.
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Heptadienol Backbone: A seven-carbon chain with two terminal double bonds, providing sites for a variety of chemical transformations.
Caption: Chemical structure of 4-Pyrrolidin-2-yl-hepta-1,6-dien-4-ol.
Predicted Physicochemical Properties
While experimental data for this specific molecule is scarce, we can predict its properties based on its constituent functional groups.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₁₁H₁₉NO | [4] |
| Molecular Weight | 181.27 g/mol | [4] |
| XLogP3 | ~2.5 | Estimation |
| Hydrogen Bond Donors | 2 | Calculation |
| Hydrogen Bond Acceptors | 2 | Calculation |
| Rotatable Bonds | 4 | Calculation |
| pKa (Pyrrolidine N) | ~11.3 | [5] |
These properties suggest that 4-Pyrrolidin-2-yl-hepta-1,6-dien-4-ol is likely to be a moderately lipophilic, basic compound with the potential for good cell permeability.
Proposed Synthetic Strategy
A plausible and efficient synthesis of 4-Pyrrolidin-2-yl-hepta-1,6-dien-4-ol can be envisioned through a convergent approach, leveraging well-established organometallic chemistry. The key transformation involves the addition of an organometallic derivative of 2-substituted pyrrolidine to a suitable electrophile.
Retrosynthetic Analysis
A logical retrosynthetic disconnection breaks the molecule at the C-C bond between the pyrrolidine ring and the tertiary alcohol. This leads to a protected 2-lithiopyrrolidine (or a corresponding Grignard reagent) and hepta-1,6-dien-4-one as key synthons.
Caption: Retrosynthetic analysis of 4-Pyrrolidin-2-yl-hepta-1,6-dien-4-ol.
Step-by-Step Synthesis Protocol
This protocol outlines a three-step synthesis starting from commercially available materials.
Step 1: Synthesis of Hepta-1,6-dien-4-one
This symmetrical ketone can be prepared from the oxidation of the corresponding commercially available secondary alcohol, 1,6-heptadien-4-ol.[6][7]
-
Materials: 1,6-Heptadien-4-ol, pyridinium chlorochromate (PCC), dichloromethane (DCM), silica gel.
-
Procedure:
-
Dissolve 1,6-heptadien-4-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add PCC (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.
-
Upon completion, filter the mixture through a pad of silica gel, eluting with DCM.
-
Concentrate the filtrate under reduced pressure to yield hepta-1,6-dien-4-one as a volatile liquid.
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Step 2: Generation of N-Boc-2-lithiopyrrolidine
The lithiation of N-Boc-pyrrolidine at the 2-position is a well-documented procedure.
-
Materials: N-Boc-pyrrolidine, sec-butyllithium (s-BuLi), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a solution of N-Boc-pyrrolidine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add s-BuLi (1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation. The resulting organolithium reagent is used immediately in the next step.
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Step 3: Synthesis of N-Boc-4-Pyrrolidin-2-yl-hepta-1,6-dien-4-ol and Deprotection
-
Materials: Hepta-1,6-dien-4-one, N-Boc-2-lithiopyrrolidine solution, trifluoroacetic acid (TFA), DCM.
-
Procedure:
-
To the freshly prepared solution of N-Boc-2-lithiopyrrolidine at -78 °C, add a solution of hepta-1,6-dien-4-one (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-4-pyrrolidin-2-yl-hepta-1,6-dien-4-ol.
-
For deprotection, dissolve the purified product in DCM and add TFA (5-10 eq). Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. Neutralize the residue with a mild base (e.g., saturated sodium bicarbonate solution) and extract with DCM to yield the final product, 4-Pyrrolidin-2-yl-hepta-1,6-dien-4-ol.
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Spectroscopic Characterization
The following spectroscopic data are predicted for the successful characterization of 4-Pyrrolidin-2-yl-hepta-1,6-dien-4-ol.
¹H NMR Spectroscopy (Predicted)
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~5.8 ppm (m, 2H): Vinyl protons (-CH=CH₂).
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~5.1 ppm (m, 4H): Terminal vinyl protons (=CH₂).
-
~3.5 ppm (m, 1H): Proton at C2 of the pyrrolidine ring.
-
~2.9 ppm (m, 2H): Protons at C5 of the pyrrolidine ring.
-
~2.4 ppm (d, 4H): Allylic protons (-CH₂-CH=CH₂).
-
~1.5-2.0 ppm (m, 4H): Protons at C3 and C4 of the pyrrolidine ring.
-
Broad singlet (variable): OH and NH protons.
¹³C NMR Spectroscopy (Predicted)
-
~134 ppm: Vinyl carbons (-CH=CH₂).
-
~118 ppm: Terminal vinyl carbons (=CH₂).
-
~75 ppm: Quaternary carbon of the tertiary alcohol.
-
~60 ppm: Carbon at C2 of the pyrrolidine ring.
-
~46 ppm: Carbon at C5 of the pyrrolidine ring.
-
~45 ppm: Allylic carbons (-CH₂-CH=CH₂).
-
~25-30 ppm: Carbons at C3 and C4 of the pyrrolidine ring.
Mass Spectrometry
-
High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for the [M+H]⁺ ion is a crucial piece of data for confirming the elemental composition.
Potential Applications in Drug Discovery
The unique structural features of 4-Pyrrolidin-2-yl-hepta-1,6-dien-4-ol make it an attractive scaffold for the development of novel therapeutic agents.
A Versatile Intermediate
The two terminal allyl groups provide handles for a variety of subsequent chemical transformations, including:
-
Cross-Metathesis: To introduce diverse substituents and build molecular complexity.
-
Hydroboration-Oxidation: To generate primary alcohols for further functionalization.
-
Epoxidation: To create reactive intermediates for ring-opening reactions.
A Scaffold for Biologically Active Molecules
The pyrrolidine ring is a common motif in a wide range of biologically active compounds, including antiviral, anticancer, and central nervous system-acting agents.[8][9] The combination of this privileged heterocycle with the diallyl carbinol moiety could lead to the discovery of compounds with novel pharmacological profiles. The stereochemistry at the C2 position of the pyrrolidine ring will be a critical determinant of biological activity, allowing for the synthesis and evaluation of different stereoisomers.[3]
Caption: Potential synthetic diversifications of the target molecule.
Conclusion and Future Directions
4-Pyrrolidin-2-yl-hepta-1,6-dien-4-ol represents a novel and intriguing chemical entity at the intersection of privileged scaffold chemistry and functional group diversity. While its synthesis and properties have not been extensively reported, this guide provides a robust and experimentally sound pathway for its preparation and characterization. The true potential of this molecule lies in its utility as a versatile building block for the creation of compound libraries for high-throughput screening and lead optimization in drug discovery programs. Future research should focus on the stereoselective synthesis of this compound and the exploration of its derivatization to unlock its full potential in medicinal chemistry.
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